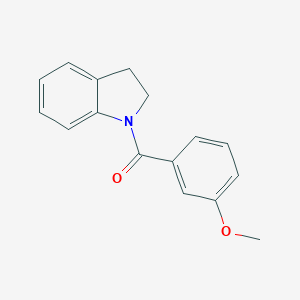
Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- is an organic compound that features a unique structure combining an indole ring with a methoxy-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- typically involves the reaction of 2,3-dihydroindole with 3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance yield and purity. The use of automated systems can also ensure consistent reaction conditions and reduce the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its indole structure.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors and other proteins involved in neurotransmission. The methoxy group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Indapamide: A diuretic with a similar indole structure.
Tetrahydro-β-carboline derivatives: Known for their anti-proliferative properties.
N-(Biphenyl-2-yl)tryptoline: Exhibits anti-proliferative potential.
Uniqueness: Methanone, (2,3-dihydro-1H-indol-1-yl)(3-methoxyphenyl)- stands out due to its specific combination of an indole ring and a methoxy-substituted phenyl group, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, from medicinal chemistry to materials science.
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2,3-dihydroindol-1-yl-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-4-6-13(11-14)16(18)17-10-9-12-5-2-3-8-15(12)17/h2-8,11H,9-10H2,1H3 |
Clé InChI |
GZUYPDNOOFJLLY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B335529.png)
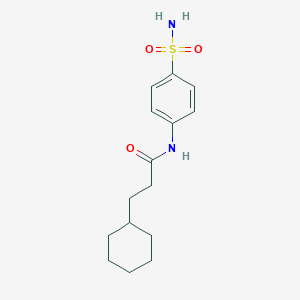
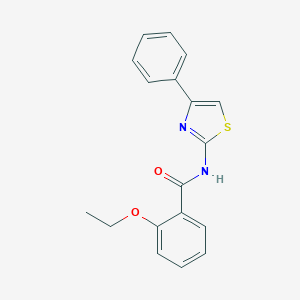
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-phenoxybutanamide](/img/structure/B335532.png)
![1-(3,4-Dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-3,5-pyrazolidinedione](/img/structure/B335533.png)
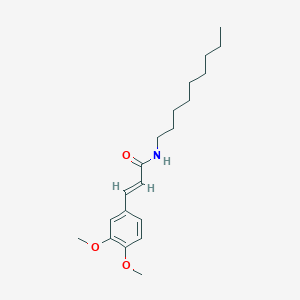
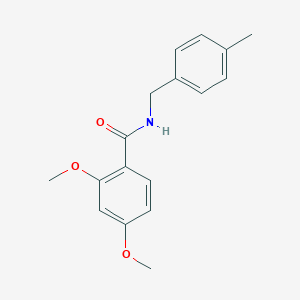
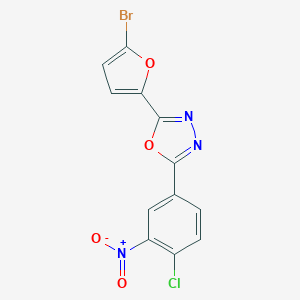
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-thioxoethyl]sulfanyl}-4-(2-furyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B335543.png)
![6-amino-2-propyl-8-[3-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydroisoquinoline-5,5,7(1H)-tricarbonitrile](/img/structure/B335544.png)
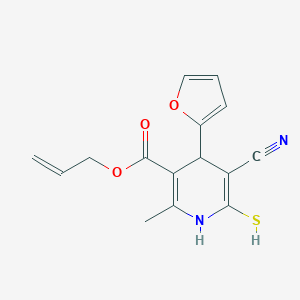
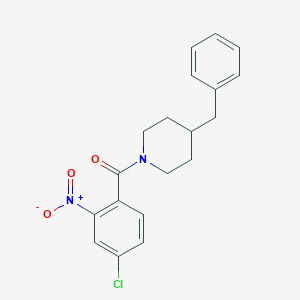
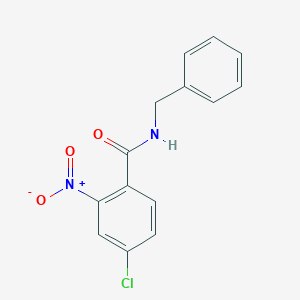
![3,3-DIMETHYL-11-(5-NITRO-2-THIENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B335553.png)
